molecular formula C24H32O5 B1649439 Lucidone B CAS No. 97653-93-5

Lucidone B

Cat. No. B1649439
CAS RN: 97653-93-5
M. Wt: 400.5 g/mol
InChI Key: AJULRUMEMZKBQI-UHFFFAOYSA-N
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Description

Lucidone B is a nortriterpenoid found in the fruiting bodies of Ganoderma resinaceum . It has a molecular weight of 400.51 and its molecular formula is C24H32O5 .


Molecular Structure Analysis

The molecular structure of Lucidone B is characterized by a cyclopent-4-ene-1,3-dione skeleton with various functional groups . The structure classification of Lucidone B falls under the category of Terpenoids Triterpenes .


Physical And Chemical Properties Analysis

Lucidone B is soluble in water, with an estimated solubility of 1772 mg/L at 25 °C . Its chemical formula is C24H32O5 and it has a molecular weight of 400.51 .

Mechanism of Action

Lucidone B has the ability to modulate multiple signaling pathways. It has been found to have antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . These effects are achieved through the modulation of inflammatory signaling pathways regulated by NF-κB and MAPKs, a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα, and an anti-melanogenic pathway modulated by MITF .

Safety and Hazards

According to the available data, Lucidone B does not have any identified hazards according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS). Its oral, dermal, and inhalation toxicity have not been determined .

Future Directions

Lucidone B has shown potential in the treatment of inflammatory and oxidative diseases due to its ability to modulate multiple signaling pathways . Future research could focus on elucidating its medicinal properties by analyzing modulations in signal transduction pathways . Additionally, its potential role as an antioxidant agent to inhibit neurodegenerative processes via activating antioxidant signaling pathways that include Nrf-2 and phosphatidylinositol 3-kinase (PI3K) could be explored .

properties

IUPAC Name

17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJULRUMEMZKBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucidone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lucidone B

CAS RN

97653-93-5
Record name Lucidone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 - 271 °C
Record name Lucidone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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